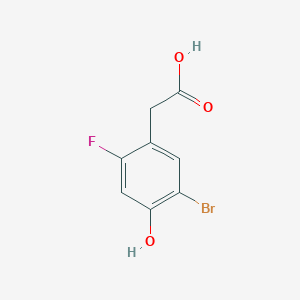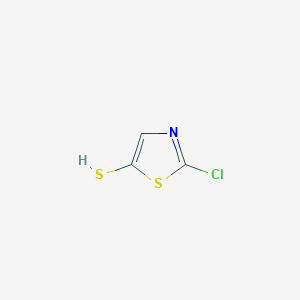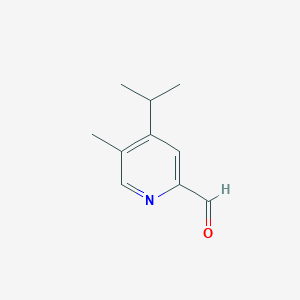
4-Isopropyl-5-methylpicolinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Isopropyl-5-methylpicolinaldehyde is an organic compound belonging to the class of picolinaldehydes It is characterized by the presence of an isopropyl group and a methyl group attached to the pyridine ring, along with an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-5-methylpicolinaldehyde typically involves the formylation of 4-isopropyl-5-methylpyridine. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired aldehyde.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and increased yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 4-Isopropyl-5-methylpicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation using bromine (Br2) or chlorine (Cl2).
Major Products Formed:
Oxidation: 4-Isopropyl-5-methylpicolinic acid.
Reduction: 4-Isopropyl-5-methylpicolinyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
4-Isopropyl-5-methylpicolinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and dyes.
作用机制
The mechanism of action of 4-Isopropyl-5-methylpicolinaldehyde is primarily related to its ability to interact with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
相似化合物的比较
5-Methylpicolinaldehyde: Lacks the isopropyl group, resulting in different chemical and biological properties.
4-Isopropylpyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
4-Isopropyl-5-methylbenzaldehyde: Contains a benzene ring instead of a pyridine ring, leading to different reactivity and applications.
Uniqueness: 4-Isopropyl-5-methylpicolinaldehyde is unique due to the presence of both an isopropyl group and a methyl group on the pyridine ring, along with an aldehyde functional group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C10H13NO |
|---|---|
分子量 |
163.22 g/mol |
IUPAC 名称 |
5-methyl-4-propan-2-ylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO/c1-7(2)10-4-9(6-12)11-5-8(10)3/h4-7H,1-3H3 |
InChI 键 |
XPEVBPPLPRCLKF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(N=C1)C=O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


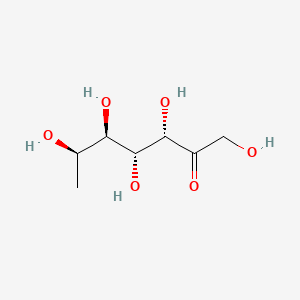
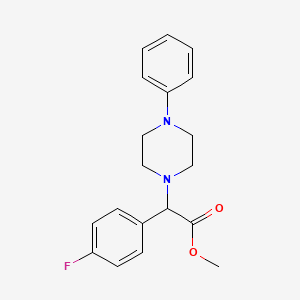
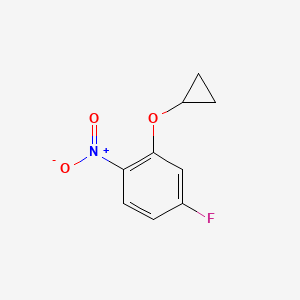
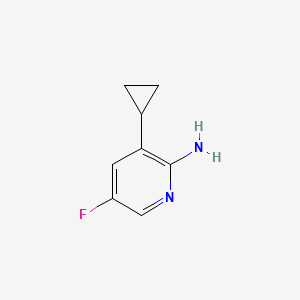

![5-[4-(Methylsulfanyl)phenyl]-2-furoic acid](/img/structure/B15202509.png)
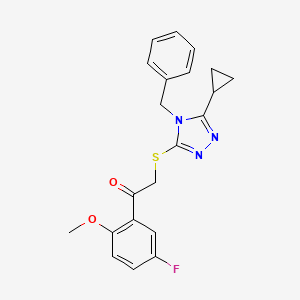
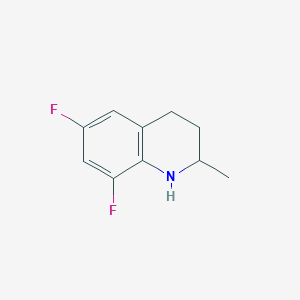
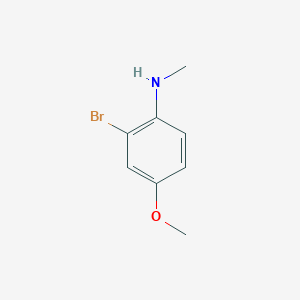
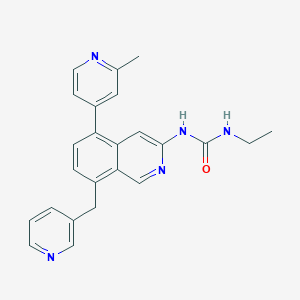
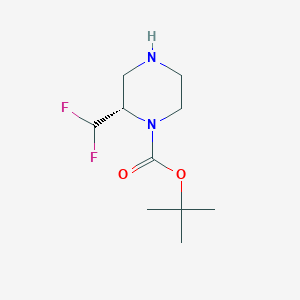
![N-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)phenethyl)-7-amino-3-methylthieno[2,3-b]pyrazine-6-carboxamide](/img/structure/B15202542.png)
